4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine

Lipophilicity Physicochemical property Drug design

Securing a reliable supply of chiral, fluorinated heterocycles for medicinal chemistry is often constrained by discontinued analogs. This compound solves that problem as an actively sourced 1,3-dioxolan-2-amine building block. Key advantages based on local evidence: • Unique scaffold combining a geminal trifluoromethyl group, a primary amine handle, and a C4 stereocenter, enabling enantiomerically enriched library synthesis. • Offers a differentiated physicochemical profile vs. non-methylated or achiral alternatives, with altered lipophilicity (ΔLogP) and molecular weight for CNS drug-likeness optimization. • Consistent ≥95% purity supports reproducible SAR studies, with active vendor relationships ensuring a secure milligram-to-gram supply chain.

Molecular Formula C5H8F3NO2
Molecular Weight 171.119
CAS No. 1955518-08-7
Cat. No. B2928906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine
CAS1955518-08-7
Molecular FormulaC5H8F3NO2
Molecular Weight171.119
Structural Identifiers
SMILESCC1COC(O1)(C(F)(F)F)N
InChIInChI=1S/C5H8F3NO2/c1-3-2-10-5(9,11-3)4(6,7)8/h3H,2,9H2,1H3
InChIKeyMIAKOOVHEMCVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine is a chiral, heterocyclic small-molecule building block (C5H8F3NO2, MW 171.12 g/mol) that combines a 1,3-dioxolane core with a geminal trifluoromethyl group and a primary amine at the 2-position, along with a methyl substituent at the 4-position . The compound is commercially supplied at a minimum purity of 95% . Its structural features—a hydrogen-bond-donating amine, hydrogen-bond-accepting oxygens and fluorine atoms, and a stereogenic center—make it a versatile intermediate for medicinal chemistry and chemical biology applications requiring both fluorinated and chiral elements.

Chiral 1,3-dioxolane amine building block
Geminal trifluoromethyl for metabolic stability studies
Supplier-verified purity supports reproducible synthesis

Why Generic Substitution Fails


Even among structurally similar 1,3-dioxolan-2-amines, substitution at the 4-position with a methyl group introduces measurable differences in lipophilicity (ΔLogP), molecular weight (ΔMW), and stereochemical complexity that alter key physicochemical determinants such as solubility, permeability, and metabolic stability [1]. The presence of the trifluoromethyl group further distinguishes this compound from non-fluorinated dioxolane amines by enhancing electron-withdrawing character and metabolic resistance [1]. Consequently, generic substitution with an unsubstituted or non-chiral analog risks compromising the property profile that makes 4-methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine suitable for specific synthetic or screening workflows.

Target Attribute
4-Methyl substituent modulates lipophilicity and stereochemistry
Generic Substitute Risk
Demethyl analog may exhibit different LogP and solubility profiles, altering assay partitioning behavior.
Target Attribute
Trifluoromethyl group provides electron-withdrawing character and metabolic resistance
Generic Substitute Risk
Non-fluorinated dioxolane amines lack these electronic features, potentially shifting metabolic stability and target binding.
Target Attribute
C4 stereocenter enables stereochemical control in downstream synthesis
Generic Substitute Risk
Achiral analogs cannot support enantioselective transformations or stereochemistry-activity relationship studies.

Quantified Differentiation Against Closest Analog


Predicted LogP Comparison

The target compound exhibits a computed LogP of 0.5965, whereas the demethyl analog 2-(trifluoromethyl)-1,3-dioxolan-2-amine (CAS 70247-62-0) shows a LogP of 1.14, representing a difference of –0.54 log units . This indicates that the 4-methyl substituent paradoxically lowers predicted lipophilicity in this scaffold, contrary to the typical Δclog P ≈ +0.5 per methyl group addition observed in simple aromatic systems [1].

LogP Comparison
Data to verify
ΔLogP = –0.54
Lower predicted lipophilicity suggests altered aqueous solubility vs. demethyl analog
ACD/Labs prediction; experimental confirmation needed
Lipophilicity Physicochemical property Drug design

Molecular Weight and Steric Bulk

The 4-methyl group increases the molecular weight from 157.09 g/mol (comparator) to 171.12 g/mol (target), an increment of +14 g/mol that is consistent with the ΔMW expected for H→CH3 replacement . This increase in steric bulk near the dioxolane oxygen atoms may affect hydrogen-bonding geometry and enzyme active-site complementarity.

Molecular Weight Shift
Class-level
ΔMW = +14 g/mol
Increased steric bulk may influence binding-site complementarity
Class-level inference for methyl group addition
Molecular weight Steric effects Lead optimization

Stereochemical Complexity

The target compound contains a stereogenic center at the C4 carbon of the dioxolane ring, whereas the closest analog 2-(trifluoromethyl)-1,3-dioxolan-2-amine is achiral . Introduction of chirality early in a synthetic sequence allows diastereoselective transformations and the preparation of enantiomerically enriched downstream products, a capability absent from the achiral comparator.

Stereochemical Complexity
Context-dependent
Chiral C4 center (racemic) vs. achiral analog
Enables enantiomerically enriched synthesis workflows
Structural basis; stereochemical outcome requires validation
Chirality Asymmetric synthesis Chiral building block

Commercial Availability

As of the latest vendor data, 4-methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine is in active commercial supply from multiple sources (e.g., Leyan, CymitQuimica at 95% purity in 50 mg and 500 mg quantities) . In contrast, the demethyl analog 2-(trifluoromethyl)-1,3-dioxolan-2-amine is listed as 'Discontinued' at CymitQuimica and lacks active suppliers . This directly impacts procurement reliability for long-term projects.

Commercial Availability
Data to verify
Active supply vs. comparator discontinued
Reliable procurement supports long-term project continuity
Based on 2024 vendor snapshots; re-verify before ordering
Supply chain Procurement Vendor availability

Procurement-Driven Application Scenarios


Fluorinated Chiral Scaffold for Lead Optimization

The combination of a trifluoromethyl group (enhancing metabolic stability and target engagement [1]), a primary amine handle for rapid derivatization, and a stereogenic center makes this compound a strategic choice for synthesizing libraries of chiral, fluorinated analogs in early-stage CNS or kinase-targeted drug discovery programs. The lower predicted LogP relative to the non-methylated analog may favor CNS drug-likeness criteria when balanced permeability and solubility are required.

Chiral Building Block for Asymmetric Synthesis

The C4 stereocenter enables the preparation of enantiomerically enriched intermediates for total synthesis or fragment-based drug discovery. Researchers requiring chiral dioxolane scaffolds for investigating stereochemistry-activity relationships will find this compound irreplaceable by achiral alternatives such as 2-(trifluoromethyl)-1,3-dioxolan-2-amine .

Probe for Substituent Effect Studies

The compound serves as a well-defined small-molecule probe for systematic SAR studies aimed at teasing apart the contributions of the trifluoromethyl and methyl groups to lipophilicity, permeability, and protein-ligand interactions. Its availability in consistent purity (≥95%) from multiple vendors ensures reproducibility across independent laboratories.

Reliable Supply for Scale-Up Route Scouting

Because the closest analog is discontinued , this compound represents a more secure choice for process chemists designing scalable synthetic routes that require a fluorinated, amine-functionalized dioxolane intermediate. Active vendor relationships and inquiry-based bulk pricing provide a foundation for milligram-to-gram scale synthesis campaigns.

Application
Selection Property
Validation Focus
Fluorinated chiral scaffold for lead optimization studies
Trifluoromethyl and chiral amine combination
LogP, metabolic stability, target engagement assay fit
Chiral building block for asymmetric synthesis
C4 stereocenter enables enantiomerically enriched synthesis
Diastereoselective transformation and stereochemical SAR studies
Probe for substituent effect SAR studies
Defined methyl and trifluoromethyl substitution pattern
Lipophilicity, permeability, and protein-ligand interaction analysis
Reliable supply for scale-up route scouting
Active multi-vendor supply chain
Procurement continuity and lot-to-lot consistency
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